molecular formula C16H15N5O2 B2459778 1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 123496-46-8

1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Katalognummer: B2459778
CAS-Nummer: 123496-46-8
Molekulargewicht: 309.329
InChI-Schlüssel: APXMSJVAMXFLFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-Dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic chemical reagent designed for research and development purposes in the life sciences. This compound belongs to the class of imidazo[2,1-f]purine-2,4-dione derivatives, a scaffold recognized in medicinal chemistry for its potential as a central nervous system (CNS) active agent. Scientific literature indicates that structurally related analogs have been investigated as potent ligands for the 5-HT 1A receptor and have demonstrated promising preclinical anxiolytic and antidepressant-like activities in animal models, with efficacy comparable to reference drugs . The imidazopurine-dione core is also of significant interest in oncology research. Related purine-based derivatives are being explored as scaffolds for designing novel anti-proliferative agents, with some compounds acting as inhibitors of key kinase targets such as the epidermal growth factor receptor (EGFR) . The p-tolyl substituent on this core structure is a common feature used to modulate the compound's physicochemical properties and binding affinity to biological targets. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a pharmacological tool for probing biological pathways. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

4,7-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-9-4-6-11(7-5-9)21-10(2)8-20-12-13(17-15(20)21)19(3)16(23)18-14(12)22/h4-8H,1-3H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXMSJVAMXFLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-f]purine derivatives.

Wissenschaftliche Forschungsanwendungen

1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, thereby modulating biological pathways. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The imidazo[2,1-f]purine-2,4-dione scaffold is highly versatile, with biological activity heavily influenced by substituents at positions 1, 3, 7, and 7. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents (Position 8) Key Biological Targets Pharmacological Highlights
Target Compound p-Tolyl Not explicitly reported Hypothesized 5-HT1A/5-HT7 affinity
3i () 5-(4-(2-Fluorophenyl)piperazinyl)pentyl 5-HT1A/5-HT7 receptors, PDE4B/10A Potent antidepressant (FST ED50: 2.5 mg/kg), anxiolytic activity
AZ-853 () 4-(4-(2-Fluorophenyl)piperazinyl)butyl 5-HT1A receptor (Ki = 0.6 nM) Strong antidepressant effect, better brain penetration
AZ-861 () 4-(4-(3-Trifluoromethylphenyl)piperazinyl)butyl 5-HT1A receptor (Ki = 0.2 nM) Higher 5-HT1A agonism, lipid metabolism disturbances
CB11 () 2-Aminophenyl PPARγ Induces apoptosis in NSCLC cells via ROS production
Compound 5 () 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl 5-HT1A, PDE4B1 Balanced receptor/enzyme inhibition, promising hybrid ligand
1,7-Dimethyl-8-(2-phenylethyl)-... () Phenethyl Not reported Commercial availability (CAS 796886-59-4), structural reference
Key Observations:
  • Position 8 Substituents: Arylpiperazinylalkyl chains (e.g., 3i, AZ-853/861) enhance 5-HT1A/5-HT7 receptor binding but may introduce cardiovascular side effects (e.g., α1-adrenolytic activity in AZ-853) . p-Tolyl vs. Phenethyl: The para-methyl group in p-tolyl may improve metabolic stability compared to unsubstituted phenyl or phenethyl groups due to reduced oxidative metabolism . Halogenated Aromatics: Fluorine or trifluoromethyl groups (e.g., AZ-861) increase receptor affinity but may elevate lipophilicity, affecting blood-brain barrier penetration .
  • Methylation Patterns :

    • 1,7-Dimethylation (common in target compound and analogs like ) stabilizes the imidazole ring and modulates pharmacokinetics.

Pharmacological Profiles

Serotonin Receptor Modulation
  • 5-HT1A Selectivity : AZ-861 (Ki = 0.2 nM) exhibits higher 5-HT1A affinity than AZ-853 (Ki = 0.6 nM), attributed to the electron-withdrawing trifluoromethyl group enhancing π-π interactions . The target compound’s p-tolyl group, being less electron-deficient, may favor 5-HT7 receptor interaction, though this requires validation.
  • Functional Activity: Fluorophenyl-piperazinyl derivatives (e.g., 3i) act as partial agonists, while bulkier substituents (e.g., morpholinopropyl in ) may shift activity toward PDE inhibition .

Biologische Aktivität

1,7-Dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazo[2,1-f]purine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of 1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be represented as follows:

C16H15N5O2\text{C}_{16}\text{H}_{15}\text{N}_5\text{O}_2

This compound features a purine core with a dimethyl and para-tolyl substituent that enhances its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that derivatives of imidazo[2,1-f]purine exhibit a range of biological activities. The primary areas of interest include:

  • Antidepressant Activity : Studies have shown that compounds similar to 1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine can act as serotonin receptor ligands (5-HT_1A and 5-HT_7), which are crucial in mood regulation. In vivo studies demonstrated significant antidepressant-like effects in forced swim tests (FST) .
  • Antiviral Properties : Some imidazo[2,1-f]purines have exhibited antiviral activity against various viral strains. The mechanism often involves inhibition of viral replication through interaction with viral enzymes .
  • Anticancer Potential : Preliminary findings suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Research on related compounds has indicated potential efficacy against human tumor cell lines .

The biological activity of 1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Serotonin Receptors : The compound shows affinity for serotonin receptors which play a significant role in neurotransmission. This interaction can influence mood and anxiety levels .
  • Enzyme Inhibition : It has been suggested that this compound may inhibit phosphodiesterases (PDEs), which are involved in various signaling pathways. Inhibition of PDE4B and PDE10A has been documented for related compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of imidazo[2,1-f]purines:

StudyFindings
Antidepressant Evaluation A study evaluated derivatives for their affinity to serotonin receptors and found promising candidates with significant antidepressant-like effects in animal models .
Antiviral Activity Research indicated that related compounds could inhibit viral replication through enzyme interaction .
Cytotoxicity Tests In vitro studies showed that certain derivatives exhibited cytotoxic effects against human cancer cell lines .

Q & A

Q. What are the foundational synthetic routes for 1,7-dimethyl-8-(p-tolyl)-imidazo[2,1-f]purine-dione?

The synthesis typically involves multi-step reactions starting with the formation of the imidazo[2,1-f]purine core via cyclization of precursors under acidic or basic conditions. Subsequent alkylation or arylation introduces substituents like the p-tolyl group. For example, allylation or chlorophenyl substitution in analogous compounds (e.g., ) employs nucleophilic displacement or coupling reactions. Key steps include:

  • Cyclization : Use precursors like substituted purines or imidazoles with catalysts (e.g., POCl₃ for phosphorylation).
  • Substitution : Introduce p-tolyl via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. How is structural confirmation performed post-synthesis?

Combined spectroscopic and chromatographic methods are critical:

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at 1,7-positions; p-tolyl aromatic signals).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ peak).
  • HPLC : Assesses purity (>95% threshold for biological assays) .

Q. What initial biological screening assays are recommended?

  • Enzyme inhibition : Test against kinases (e.g., CDK2) due to structural similarity to purine-based inhibitors.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Solubility : Measure in PBS/DMSO to guide dosing for in vitro studies .

Q. How does the p-tolyl substituent influence physicochemical properties?

The p-tolyl group enhances hydrophobicity, affecting:

  • LogP : Increased lipophilicity (predict via computational tools like MarvinSuite).
  • Solubility : Reduced aqueous solubility, necessitating DMSO carriers.
  • Stability : Aromatic rings resist metabolic degradation compared to aliphatic chains .

Q. What analytical techniques quantify purity and degradation products?

  • HPLC-DAD : Monitors main peak area and detects impurities.
  • TGA/DSC : Evaluates thermal stability.
  • LC-MS : Identifies degradation byproducts under stress conditions (e.g., heat, light) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and selectivity?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates.
  • Catalyst Selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for p-tolyl introduction.
  • Temperature Control : Lower temps (0–25°C) reduce side reactions during sensitive steps .

Q. What strategies resolve contradictions in reported bioactivity data?

  • SAR Studies : Systematically vary substituents (e.g., replace p-tolyl with electron-withdrawing groups) to isolate activity contributors.
  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) across labs.
  • Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers .

Q. How does the compound interact with biological targets at the molecular level?

  • Docking Simulations : Model binding to adenosine receptors using AutoDock Vina.
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • Mutagenesis : Validate predicted binding residues (e.g., Ala scanning in kinase domains) .

Q. What methodologies assess metabolic stability in preclinical models?

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS.
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.
  • Metabolite ID : High-resolution MS/MS fragments unknown peaks .

Q. How can structural modifications improve pharmacokinetic profiles?

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetate) to enhance solubility.
  • Bioisosteric Replacement : Replace p-tolyl with trifluoromethyl for similar sterics but improved metabolic resistance.
  • PEGylation : Attach polyethylene glycol chains to extend half-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.